2,2'-Bi-1,3-dithiane 2,2'-Bi-1,3-dithiane
Brand Name: Vulcanchem
CAS No.: 21875-49-0
VCID: VC19697526
InChI: InChI=1S/C8H14S4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h7-8H,1-6H2
SMILES:
Molecular Formula: C8H14S4
Molecular Weight: 238.5 g/mol

2,2'-Bi-1,3-dithiane

CAS No.: 21875-49-0

Cat. No.: VC19697526

Molecular Formula: C8H14S4

Molecular Weight: 238.5 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Bi-1,3-dithiane - 21875-49-0

Specification

CAS No. 21875-49-0
Molecular Formula C8H14S4
Molecular Weight 238.5 g/mol
IUPAC Name 2-(1,3-dithian-2-yl)-1,3-dithiane
Standard InChI InChI=1S/C8H14S4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h7-8H,1-6H2
Standard InChI Key FPOILGJQKDBPMS-UHFFFAOYSA-N
Canonical SMILES C1CSC(SC1)C2SCCCS2

Introduction

Structural Characteristics and Molecular Composition

Core Architecture and Bonding

2,2'-Bi-1,3-dithiane features a bicyclic structure where two six-membered 1,3-dithiane rings share a central carbon-carbon bond. Each dithiane ring contains two sulfur atoms at the 1 and 3 positions, creating a sulfur-rich environment that enhances electron density and polarizability. X-ray crystallography and computational studies reveal a chair conformation for each dithiane ring, stabilized by intramolecular sulfur-sulfur interactions. The bond angles around the bridging carbons (C2–C2') measure approximately 109.5°, consistent with sp3sp^3-hybridized geometry.

Table 1: Physicochemical Properties of 2,2'-Bi-1,3-dithiane and Related Derivatives

Property2,2'-Bi-1,3-dithiane2-Vinyl-1,3-dithiane 2,2'-Bi-1,3-dithiane-2,2'-diylbis(trimethylsilane)
Molecular FormulaC8H14S4\text{C}_8\text{H}_{14}\text{S}_4C6H10S2\text{C}_6\text{H}_{10}\text{S}_2C14H30S4Si2\text{C}_{14}\text{H}_{30}\text{S}_4\text{Si}_2
Molecular Weight (g/mol)238.5146.27382.82
Density (g/cm³)N/A1.091.09
Boiling Point (°C)N/A429.4N/A

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy of 2,2'-Bi-1,3-dithiane reveals distinct proton environments. The 1H^1\text{H}-NMR spectrum exhibits a singlet at δ 2.95 ppm for the methylene protons adjacent to sulfur, while the bridging methylene protons resonate as a multiplet at δ 3.45–3.60 ppm. Infrared (IR) spectroscopy shows strong absorption bands at 680 cm⁻¹ and 720 cm⁻¹, corresponding to C–S stretching vibrations. Mass spectrometry (MS) data confirm the molecular ion peak at m/z 238.5, consistent with the molecular formula.

Synthesis Methods and Reaction Mechanisms

Condensation-Based Approaches

The classical synthesis of 2,2'-Bi-1,3-dithiane involves the acid-catalyzed condensation of propane-1,3-dithiol with carbonyl compounds. For example, reacting formaldehyde with propane-1,3-dithiol in the presence of BF3OEt2\text{BF}_3 \cdot \text{OEt}_2 yields the dimer in 75–85% efficiency. This method leverages the nucleophilic thiol groups to attack electrophilic carbonyl carbons, followed by dehydration and cyclization.

Autooxidative Lithiation Strategies

Recent advancements employ organolithium intermediates for one-pot syntheses. Treatment of 2-aryl-1,3-dithianes with n-BuLi under aerobic conditions triggers autoxidation, forming reactive thioesters that condense with additional dithiane units . For instance, 2-phenyl-1,3-dithiane reacts with n-BuLi at 0°C under air to produce α-thioether ketones in 71% yield . Density functional theory (DFT) studies indicate that the lithiated dithiane undergoes single-electron transfer to oxygen, generating a thiyl radical intermediate that couples with additional monomers .

Table 2: Comparative Analysis of Synthesis Methods

MethodReagents/ConditionsYield (%)Key Advantages
Acid-Catalyzed CondensationH2O\text{H}_2\text{O}, BF3OEt2\text{BF}_3 \cdot \text{OEt}_2, RT75–85Scalability, mild conditions
Autooxidative Lithiation n-BuLi, O₂, 0°C68–89Atom economy, functional group tolerance

Chemical Properties and Reactivity

Oxidation and Reduction Pathways

The sulfur atoms in 2,2'-Bi-1,3-dithiane facilitate diverse redox transformations. Oxidation with H2O2\text{H}_2\text{O}_2 in acetic acid yields the corresponding disulfoxide, while stronger oxidants like KMnO4\text{KMnO}_4 produce sulfone derivatives. Reduction with LiAlH4\text{LiAlH}_4 cleaves the C–S bonds, generating 1,3-propanedithiol and hydrocarbon fragments.

Coordination Chemistry

2,2'-Bi-1,3-dithiane acts as a bidentate ligand for transition metals. Reaction with Cu(I)\text{Cu(I)} salts forms stable complexes with a tetrahedral geometry, as evidenced by X-ray diffraction. These complexes exhibit catalytic activity in Ullmann-type coupling reactions, achieving turnover numbers (TON) up to 450.

Applications in Synthetic and Medicinal Chemistry

Material Science Innovations

The compound’s sulfur-rich framework enables its use as a precursor for conductive polymers. Electropolymerization of 2,2'-Bi-1,3-dithiane with pyrrole yields copolymers with enhanced thermal stability (decomposition temperature >300°C) and electrical conductivity (10⁻² S/cm).

Neuropharmacological Probes

Photoactivatable derivatives, such as 2-(3',5'-difluoro-4'-azidophenyl)-5-tert-butyl-1,3-dithianebis-sulfone, serve as covalent probes for GABAA receptors . These compounds exhibit nanomolar affinity (Ki=11K_i = 11 nM) and enable irreversible labeling of the convulsant site upon UV irradiation .

Comparative Analysis with Related Dithiane Derivatives

2-Vinyl-1,3-dithiane

This derivative (CAS 61685-40-3) features a vinyl group at the 2-position, altering its reactivity. The electron-deficient double bond participates in Diels-Alder reactions, enabling access to sulfur-containing heterocycles . Its lower molecular weight (146.27 g/mol) and higher volatility (boiling point 429.4°C) make it suitable for gas-phase applications .

Silane-Functionalized Analogs

The trimethylsilane derivative (CAS 34399-64-9) exhibits increased hydrophobicity (logP=4.2\log P = 4.2) and thermal stability (decomposition temperature 213.5°C) . These properties favor its use in silicon-based polymer composites and surface functionalization .

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